molecular formula C20H23NO B14233903 9-Heptyl-9H-carbazole-3-carbaldehyde CAS No. 417704-03-1

9-Heptyl-9H-carbazole-3-carbaldehyde

Cat. No.: B14233903
CAS No.: 417704-03-1
M. Wt: 293.4 g/mol
InChI Key: VMCDCQDZLZPZTK-UHFFFAOYSA-N
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Description

9-Heptyl-9H-carbazole-3-carbaldehyde is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Heptyl-9H-carbazole-3-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where a heptyl group is introduced at the nitrogen atom of the carbazole ring, followed by formylation at the 3-position. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation and formylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

9-Heptyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carbazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 9-Heptyl-9H-carbazole-3-carboxylic acid.

    Reduction: 9-Heptyl-9H-carbazole-3-methanol.

    Substitution: 3-Nitro-9-heptyl-9H-carbazole or 3-Halo-9-heptyl-9H-carbazole.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Heptyl-9H-carbazole-3-carbaldehyde is unique due to its heptyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

417704-03-1

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

9-heptylcarbazole-3-carbaldehyde

InChI

InChI=1S/C20H23NO/c1-2-3-4-5-8-13-21-19-10-7-6-9-17(19)18-14-16(15-22)11-12-20(18)21/h6-7,9-12,14-15H,2-5,8,13H2,1H3

InChI Key

VMCDCQDZLZPZTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31

Origin of Product

United States

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